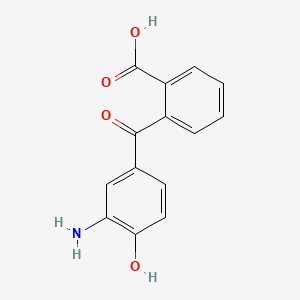

2-(3-Amino-4-hydroxybenzoyl)benzoic acid

描述

2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS 41378-34-1) is a benzoic acid derivative with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.245 g/mol . Its structure features a benzoyl group substituted with an amino (-NH₂) and hydroxyl (-OH) group at the 3- and 4-positions, respectively, attached to a benzoic acid backbone. Key physicochemical properties include a LogP of 1.71, indicative of moderate lipophilicity, and its suitability for reverse-phase HPLC analysis using Newcrom R1 columns .

属性

CAS 编号 |

41378-34-1 |

|---|---|

分子式 |

C14H11NO4 |

分子量 |

257.24 g/mol |

IUPAC 名称 |

2-(3-amino-4-hydroxybenzoyl)benzoic acid |

InChI |

InChI=1S/C14H11NO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,15H2,(H,18,19) |

InChI 键 |

WNAKJMCFTKLYCZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O |

其他CAS编号 |

41378-34-1 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Variations

The compound belongs to a broader class of benzoyl-substituted benzoic acids. Key analogs include:

Physicochemical Properties

Lipophilicity (LogP):

- The target compound’s LogP (1.71) reflects a balance between its polar (-OH, -NH₂) and aromatic groups. Chloro- and methoxy-substituted analogs likely exhibit higher LogP due to the hydrophobic -Cl and -OCH₃ groups .

- Methyl groups (-CH₃) marginally increase lipophilicity compared to the parent 2-benzoylbenzoic acid .

- Solubility and Extraction: Polar substituents (-OH, -NH₂) enhance water solubility but reduce membrane permeability. This contrasts with chloro derivatives, which may favor organic phases due to higher LogP . Extraction rates for benzoic acid derivatives correlate with distribution coefficients (e.g., phenol and benzoic acid extract rapidly due to favorable membrane-phase solubility) .

准备方法

Preparation Methods of 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid

The preparation of this compound generally involves two key synthetic stages:

- Preparation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) or its derivatives

- Coupling or acylation with benzoic acid derivatives to form the target compound

Synthesis of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)

A critical intermediate, 3,4-AHBA, is prepared via a multi-step process involving:

- Nucleophilic substitution of 3-nitro-4-chlorobenzoic acid with sodium hydroxide to yield 3-nitro-4-hydroxybenzoic acid

- Catalytic hydrogenation of 3-nitro-4-hydroxybenzoic acid to reduce the nitro group to an amino group, producing 3-amino-4-hydroxybenzoic acid

Detailed Procedure

| Step | Reaction Conditions | Reagents and Catalysts | Notes | Yield and Purity |

|---|---|---|---|---|

| 1. Nucleophilic substitution | 100–105 °C, 3.5–4 h | 3-nitro-4-chlorobenzoic acid + NaOH (molar ratio 1:2.5–5.0) | Reaction mixture cooled, neutralized to pH 1–2, filtered | 3-nitro-4-hydroxybenzoic acid, purity ≥97% |

| 2. Catalytic hydrogenation | 95–100 °C, hydrogen pressure 0.5–1.5 MPa | Pd/C catalyst (2.5–5.0 g per 100 g substrate) | Reaction at pH 5.4–5.6, followed by filtration, acidification, decolorization, and concentration | 3-amino-4-hydroxybenzoic acid hydrochloride salt obtained |

| 3. Final isolation | Room temperature, pH adjusted to 6–7, cooled to 0–5 °C | Inorganic base for pH adjustment | Precipitation, filtration, washing, drying | High-quality 3,4-AHBA with high yield and environmental friendliness |

This method improves upon traditional iron powder reduction by using catalytic hydrogenation, offering higher yields, better purity, and reduced environmental pollution.

Comparative Analysis of Preparation Methods

| Feature | Catalytic Hydrogenation of Nitro Precursors | Traditional Reduction (e.g., Iron Powder) |

|---|---|---|

| Reaction time | 1–5 hours (typically 2–3 hours) | Longer, less controlled |

| Catalyst | Raney nickel or Pd/C | Iron powder |

| Environmental impact | Low, minimal waste | High, produces iron-containing wastewater |

| Yield | High (≥90%) | Moderate (70–80%) |

| Product purity | High (≥97%) | Lower, requires more purification |

| Scalability | Suitable for industrial scale | Limited by waste disposal issues |

| Reaction conditions | Mild temperature and pressure | Often harsh or less controlled |

Research Findings and Notes

- The catalytic hydrogenation approach using Raney nickel or Pd/C catalysts significantly improves the reduction step of nitro groups to amino groups in benzoic acid derivatives, leading to better yields and product purity.

- The nucleophilic substitution step converting chlorobenzoic acids to hydroxy derivatives is efficiently performed under alkaline conditions at elevated temperatures.

- Subsequent acidification and purification steps are critical to isolate high-purity amino-hydroxybenzoic acid intermediates.

- The overall synthetic route is environmentally friendly compared to classical methods, minimizing hazardous waste.

- The hydrogenation reaction parameters (temperature, pressure, catalyst amount) are optimized to balance reaction speed and product quality.

- Analytical techniques such as HPLC and NMR confirm the purity and structure of the synthesized compounds.

Summary Table of Key Preparation Steps for this compound

| Step | Starting Material | Reaction Type | Conditions | Catalyst | Product | Yield | Purity |

|---|---|---|---|---|---|---|---|

| 1 | 3-nitro-4-chlorobenzoic acid | Nucleophilic substitution with NaOH | 100–105 °C, 3.5–4 h | None | 3-nitro-4-hydroxybenzoic acid | High | ≥97% |

| 2 | 3-nitro-4-hydroxybenzoic acid | Catalytic hydrogenation | 95–100 °C, 0.5–1.5 MPa H2, 2–3 h | Pd/C or Raney nickel | 3-amino-4-hydroxybenzoic acid hydrochloride | High | High |

| 3 | 3-amino-4-hydroxybenzoic acid hydrochloride | Neutralization, precipitation | Room temp, pH 6–7, 0–5 °C | None | 3-amino-4-hydroxybenzoic acid | High | High |

| 4 | 3-amino-4-hydroxybenzoic acid + benzoic acid derivative | Acylation/coupling (not detailed in sources) | Typically organic solvent, catalyst or activating agent | Variable | This compound | Dependent on method | High |

常见问题

Q. What are the standard synthetic routes for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid, and how can purity be validated?

The synthesis typically involves coupling 3-amino-4-hydroxybenzoic acid with a benzoyl chloride derivative under Schotten-Baumann conditions. Methodological validation includes:

Q. How should researchers address stability challenges during storage?

Stability is influenced by light, temperature, and humidity. Best practices include:

- Storing the compound at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the amino and hydroxyl groups .

- Regular TLC monitoring (silica gel, ethyl acetate/hexane 3:7) to detect degradation products .

Q. What spectroscopic methods are critical for structural elucidation?

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.9 ppm) and carbonyl carbons (δ ~170 ppm). J-coupling patterns distinguish substituent positions .

- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve intramolecular hydrogen bonding (e.g., O–H···N between hydroxyl and amino groups) .

Advanced Research Questions

Q. How can reaction byproducts be minimized during synthesis?

- Optimize pH control (pH 8–9) to suppress hydrolysis of the benzoyl chloride intermediate .

- Employ microwave-assisted synthesis (60°C, 30 min) to reduce side reactions like dimerization .

- Use LC-MS (ESI+) to detect low-abundance byproducts (e.g., m/z 315 for decarboxylated derivatives) .

Q. What strategies resolve contradictions in biological activity data?

- Enzyme inhibition assays : Compare IC₅₀ values under standardized conditions (e.g., CYP199A4 oxidase assays at pH 7.4, 37°C) to control for pH/temperature artifacts .

- Metabolite profiling : Identify oxidation products (e.g., 4-[[2-(formylamino)acetyl]amino]benzoic acid) via HRMS and 2D NMR to rule out confounding metabolites .

Q. How can computational modeling aid in predicting interactions with biological targets?

- Perform docking simulations (AutoDock Vina) using crystal structures of cytochrome P450 enzymes to predict binding modes and regioselectivity of hydroxylation .

- Validate predictions with MD simulations (GROMACS) to assess stability of enzyme-ligand complexes over 100 ns trajectories .

Q. What advanced analytical techniques characterize degradation pathways?

- High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., quinone derivatives via m/z shifts of +16 Da for oxidation) .

- Solid-state NMR : Probe structural changes in aged samples (e.g., loss of crystallinity due to humidity) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。